Sequential Cross-Coupling via Iodide-Bromide Selectivity
In palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, the general order of reactivity for aryl halides is I > Br > Cl [1]. This established class-level reactivity trend directly translates to 2-Bromo-3,4-dichloro-1-iodobenzene, where the carbon-iodine bond is significantly more reactive than the carbon-bromine bond. This differential reactivity provides a quantifiable advantage for sequential functionalization, allowing for selective oxidative addition at the iodo site first, followed by the bromo site under adjusted conditions. In contrast, a comparator compound such as 1-bromo-2,3-dichlorobenzene possesses only one type of highly reactive carbon-halogen bond, eliminating the possibility for this controlled, sequential transformation.
| Evidence Dimension | Relative reactivity of carbon-halogen bonds in Pd-catalyzed cross-coupling |
|---|---|
| Target Compound Data | Contains one C-I bond and one C-Br bond |
| Comparator Or Baseline | Aryl iodides vs. aryl bromides |
| Quantified Difference | General reactivity order: Iodide > Bromide (I > Br) |
| Conditions | Palladium-catalyzed Suzuki-Miyaura cross-coupling |
Why This Matters
This differential reactivity is the mechanistic basis for site-selective and sequential coupling strategies, which are essential for the efficient synthesis of complex, polysubstituted aromatic targets.
- [1] Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. DOI: 10.1002/1521-3773(20021115)41:22<4176::AID-ANIE4176>3.0.CO;2-U View Source
